molecular formula C34H33IN2S2 B13768265 (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

Cat. No.: B13768265
M. Wt: 660.7 g/mol
InChI Key: XKIALOTZDXIEPK-UHFFFAOYSA-M
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Description

The compound “(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide” is a complex asymmetric cyanine dye featuring dual benzothiazole moieties, ethyl substituents, and a conjugated methine chain with a cyclohexenyl-phenyl backbone. Such dyes are characterized by extended π-electron delocalization, which underpins their optical properties and applications in photonics, bioimaging, and sensitizers . The iodide counterion enhances solubility in polar solvents, while the ethyl groups and phenyl substituents influence molecular packing and aggregation behavior .

Properties

Molecular Formula

C34H33IN2S2

Molecular Weight

660.7 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C34H33N2S2.HI/c1-3-35-28-17-8-10-19-30(28)37-32(35)23-21-26-15-12-16-27(34(26)25-13-6-5-7-14-25)22-24-33-36(4-2)29-18-9-11-20-31(29)38-33;/h5-11,13-14,17-24H,3-4,12,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

XKIALOTZDXIEPK-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3C4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6S5)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3C4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6S5)CC.[I-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 N-alkylation 1,3-Benzothiazole + ethyl iodide, reflux in acetonitrile or ethanol Formation of 3-ethyl-1,3-benzothiazolium iodide salt
2 Aldol-type condensation Benzothiazolium salt + cyclohexenylidene aldehyde, base catalyst (e.g., piperidine) in ethanol or DMF Formation of polymethine chain with controlled stereochemistry
3 Purification Recrystallization from ethanol/ether or column chromatography Pure iodide salt of the target compound

Research Findings on Preparation

  • N-Alkylation Efficiency: Studies report high yields (>85%) for the N-alkylation step when using ethyl iodide under reflux conditions with polar solvents, ensuring complete conversion to benzothiazolium iodide salts.

  • Stereochemical Control: The condensation step is critical for stereochemical control of the polymethine chain. Use of base catalysts and temperature control allows selective formation of (2Z) and (2E) isomers, which influence the photophysical properties.

  • Cyclohexene Incorporation: The rigid cyclohexene moiety in the polymethine chain is introduced via aldehyde intermediates bearing phenyl substituents, allowing enhanced rigidity and bathochromic shifts in absorption spectra.

  • Purity and Stability: The iodide salt form enhances compound stability and solubility in polar solvents, facilitating purification and handling.

Representative Data Table of Preparation Conditions

Parameter Condition/Value Effect on Yield/Purity
Alkylation solvent Acetonitrile or Ethanol Polar solvents favor high conversion
Alkylation temperature Reflux (80-90 °C) Ensures complete N-alkylation
Base catalyst for condensation Piperidine or similar amine bases Controls stereochemistry and reaction rate
Condensation solvent Ethanol or DMF Solubility and reaction kinetics optimized
Purification method Recrystallization or silica gel chromatography Achieves >95% purity
Reaction time (condensation) 4-12 hours Longer time improves yield but may cause side reactions

Source Diversity and Reliability

The preparation methods outlined here are synthesized from authoritative sources including:

  • PubChem database entries detailing molecular structure and identifiers confirming the compound’s chemical identity and salt form.

  • ChemicalBook listings providing molecular formula and related compounds with similar synthetic routes.

  • A comprehensive academic thesis investigating the synthesis and evaluation of structurally related NIR dyes, including benzothiazolium-based polymethine cyanine dyes with cyclohexene rigidifiers, which closely match the compound’s structure and preparation methodology.

These sources collectively provide a robust and professional foundation for the synthesis of the compound, avoiding unreliable commercial databases.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The benzothiazole core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways involved in processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Electronic Features

Cyanine dyes with benzothiazole cores are well-studied for their planar geometries and cis-arrangement of nitrogen atoms relative to the methine chain. Key comparisons include:

Compound Name Molecular Formula Substituents Key Structural Features Reference
(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide Not explicitly provided Ethyl, phenyl, cyclohexenylidene Extended conjugation via ethenyl and cyclohexenylidene; dual benzothiazole cores
N-methyl-2-{(3'-ethyl-1',3'-benzothiazol-2'-yl)methylenyl}pyridinium iodide C₁₆H₁₈IN₂S Methyl (pyridine), ethyl (benzothiazole) Planar geometry; cis-N arrangement; J-aggregate formation capability
2-[2-[[3-(2-Carboxyethyl)-6-methoxy-3H-benzothiazol-2-ylidene]methyl]-1-butenyl]-1-methylnaphtho[1,2-d]thiazolium iodide C₂₈H₂₇IN₂O₃S₂ Carboxyethyl, methoxy, naphthothiazole Enhanced solubility via carboxylate; red-shifted absorption due to naphthothiazole core

Key Observations :

  • Ethyl substituents on benzothiazole nitrogen atoms are common in cyanine dyes to balance solubility and molecular packing. Replacement with methyl groups (as in ) minimally affects electronic properties but alters crystal packing.
  • The dual benzothiazole cores in the target compound enhance π-delocalization, likely resulting in a broader absorption spectrum compared to mono-benzothiazole derivatives .

Characterization Tools :

  • X-ray crystallography (using SHELX or WinGX ) confirms planar geometries and cis-N arrangements in similar compounds .
  • UV-Vis spectroscopy reveals absorption maxima shifts dependent on conjugation length. For example, the target compound’s extended conjugation may result in λmax > 600 nm, compared to ~550 nm for simpler cyanines .
Physicochemical Properties
Property Target Compound (Estimated) N-methyl-2-{(3'-ethylbenzothiazolyl)methylenyl}pyridinium iodide 2-[2-[[3-(2-Carboxyethyl)-6-methoxy-3H-benzothiazol-2-ylidene]methyl]-1-butenyl]-1-methylnaphtho[1,2-d]thiazolium iodide
LogP ~4.5 3.2 4.53
PSA (Ų) ~65 45 65.29
Aggregation Behavior Likely H-aggregates J-aggregates Mixed H/J-aggregates

Notes:

  • The target compound’s higher LogP (vs. ) suggests greater lipophilicity, favoring membrane permeability in bioimaging applications.
  • Polar surface area (PSA) correlates with solubility; the carboxyethyl derivative has enhanced aqueous solubility due to its ionizable group.

Biological Activity

The compound (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide is a complex organic molecule that belongs to the class of benzothiazoles. This article explores its biological activity, focusing on its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of ethyl and phenyl substituents enhances its structural complexity and may influence its biological interactions.

Chemical Formula

C19H19N2S2+ iodide C_{19}H_{19}N_2S_2^+\text{ iodide }

Molecular Weight

Approximately 339.498 g/mol.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain benzothiazole compounds demonstrated potent antibacterial activity against various strains, including Klebsiella pneumoniae and Staphylococcus aureus . The compound's structure suggests it may also possess similar properties due to the presence of the benzothiazole moiety.

Antitumor Activity

Benzothiazoles have been investigated for their antitumor potential. Compounds related to benzothiazoles have shown efficacy against several human tumor cell lines, including HepG2 and NCI-H661 . The structural modifications in (2Z)-3-ethyl-benzothiazole derivatives could enhance their cytotoxic effects compared to standard chemotherapeutic agents.

Anti-inflammatory Effects

Some studies have reported that benzothiazole derivatives exhibit anti-inflammatory properties. For instance, modifications at specific positions on the benzothiazole ring have led to compounds with significant anti-inflammatory activity . The potential for (2Z)-3-ethyl derivative to modulate inflammatory pathways warrants further investigation.

Enzyme Inhibition

Benzothiazoles are known to act as enzyme inhibitors. Specific derivatives have been shown to inhibit enzymes involved in critical biological processes, suggesting that (2Z)-3-ethyl-benzothiazole could be explored for its enzyme-inhibitory capabilities .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various benzothiazole derivatives were tested against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting that similar modifications in (2Z)-3-ethyl-benzothiazole could yield potent antimicrobial agents .

Case Study 2: Antitumor Screening

A recent screening of benzothiazole derivatives against cancer cell lines revealed that compounds with specific substituents showed improved selectivity and potency. The findings suggest that the unique structure of (2Z)-3-ethyl-benzothiazole might contribute to its antitumor effects, warranting further exploration in preclinical models .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this benzothiazole-based compound?

The synthesis involves multi-step pathways leveraging condensation, cyclization, and cross-coupling reactions. Key steps include:

  • Benzothiazole core formation : Ethyl-2-benzothiazolyl acetate derivatives are synthesized via reactions of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under reflux conditions .
  • Conjugated system assembly : The extended π-system is built using Wittig or Heck coupling to introduce ethenyl and cyclohexenylidene groups. For example, (E)-configured double bonds are stabilized by steric hindrance during Stille couplings .
  • Counterion incorporation : Iodide is introduced via metathesis or ion-exchange chromatography after quaternization of the benzothiazole nitrogen .
    Critical factors : Reaction temperature (0–5°C for diazonium salt formation ), anhydrous conditions for coupling steps, and purification via recrystallization (THF/hexane) .

Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

  • NMR : ¹H/¹³C NMR identifies substituent patterns and confirms Z/E isomerism via coupling constants (e.g., J = 12–16 Hz for trans-alkenes) .
  • UV-Vis/fluorescence : Conjugation length and electronic transitions are analyzed (λmax ~450–600 nm for benzothiazole derivatives) .
  • X-ray crystallography : SHELX and WinGX suites resolve complex stereochemistry and anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in crystallographic data for such conjugated systems?

Discrepancies in bond lengths/angles or disorder modeling often arise from:

  • Dynamic disorder : Rapid rotation of ethyl/phenyl groups at room temperature. Mitigate by collecting data at low temperatures (100 K) .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Validation tools : CheckCIF (IUCr) flags geometric outliers, while Mercury’s Hirshfeld surfaces analyze intermolecular interactions .

Advanced: What experimental strategies optimize fluorescence quantum yield in this compound?

Fluorescence efficiency depends on:

  • Substituent effects : Electron-donating groups (e.g., -OCH3) enhance intramolecular charge transfer (ICT), while bulky groups reduce aggregation-induced quenching .
  • Solvent polarity : Test in aprotic solvents (e.g., DCM, THF) to stabilize excited states .
  • Rigidification : Incorporate steric hindrance (e.g., cyclohexenylidene) to restrict non-radiative decay pathways .

Advanced: How can hydrogen-bonding patterns predict supramolecular assembly in crystals?

Graph-set analysis (R2<sup>2</sup>(8), etc.) classifies H-bond motifs:

  • Cation-anion interactions : Iodide forms weak H-bonds with benzothiazole C-H groups (d = 2.8–3.2 Å) .
  • π-π stacking : Benzothiazole and phenyl rings align with interplanar distances of 3.4–3.6 Å, influencing charge transport properties .

Basic: What are common pitfalls in achieving high-purity batches during synthesis?

  • Byproduct formation : Monitor intermediates via TLC/HPLC to detect side reactions (e.g., over-oxidation of thiazole rings) .
  • Metal residues : Chelate Pd/Cu catalysts with EDTA washes after cross-coupling .
  • Hygroscopicity : Store under inert atmosphere (N2) due to iodide’s moisture sensitivity .

Advanced: How to design structure-activity relationship (SAR) studies for biological applications?

  • Core modifications : Replace cyclohexenylidene with heterocycles (e.g., pyrazole) to modulate lipophilicity .
  • In vitro assays : Test against kinase targets (CDK1/GSK3β) via ATP-competitive binding assays .
  • Molecular docking : Use AutoDock Vina to predict binding modes with benzothiazole as a pharmacophore .

Advanced: What computational methods validate electronic transitions in UV-Vis spectra?

  • TD-DFT : Compare experimental λmax with B3LYP/6-31G(d) calculations for π→π* transitions .
  • Solvent effects : Include PCM models to simulate solvent stabilization of excited states .

Basic: How to troubleshoot low yields in final coupling steps?

  • Catalyst optimization : Screen Pd(PPh3)4 vs. Pd(OAc)2/XPhos for Suzuki-Miyaura couplings .
  • Protecting groups : Temporarily mask reactive sites (e.g., -NH2) with Boc groups .

Advanced: What role does iodide play in modulating solubility and reactivity?

  • Counterion effects : Larger anions (e.g., PF6<sup>-</sup>) increase solubility in organic solvents vs. iodide’s aqueous compatibility .
  • Halogen bonding : Iodide participates in XB interactions (C-I···O/N) to stabilize crystal packing .

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